(R)-(3-Methylpiperidin-3-yl)methanol hydrochloride (R)-(3-Methylpiperidin-3-yl)methanol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13796860
InChI: InChI=1S/C7H15NO.ClH/c1-7(6-9)3-2-4-8-5-7;/h8-9H,2-6H2,1H3;1H/t7-;/m1./s1
SMILES: CC1(CCCNC1)CO.Cl
Molecular Formula: C7H16ClNO
Molecular Weight: 165.66 g/mol

(R)-(3-Methylpiperidin-3-yl)methanol hydrochloride

CAS No.:

Cat. No.: VC13796860

Molecular Formula: C7H16ClNO

Molecular Weight: 165.66 g/mol

* For research use only. Not for human or veterinary use.

(R)-(3-Methylpiperidin-3-yl)methanol hydrochloride -

Specification

Molecular Formula C7H16ClNO
Molecular Weight 165.66 g/mol
IUPAC Name [(3R)-3-methylpiperidin-3-yl]methanol;hydrochloride
Standard InChI InChI=1S/C7H15NO.ClH/c1-7(6-9)3-2-4-8-5-7;/h8-9H,2-6H2,1H3;1H/t7-;/m1./s1
Standard InChI Key UXIXDMNTNWZQKI-OGFXRTJISA-N
Isomeric SMILES C[C@]1(CCCNC1)CO.Cl
SMILES CC1(CCCNC1)CO.Cl
Canonical SMILES CC1(CCCNC1)CO.Cl

Introduction

Chemical and Structural Properties

Molecular Characteristics

(R)-(3-Methylpiperidin-3-yl)methanol hydrochloride belongs to the piperidine alkaloid family, featuring a six-membered nitrogen-containing ring with a methyl group at the 3-position and a hydroxymethyl group at the same carbon. The hydrochloride salt enhances its stability and solubility in polar solvents. Key physicochemical properties include:

PropertyValue
Molecular FormulaC7H16ClNO\text{C}_7\text{H}_{16}\text{ClNO}
Molecular Weight165.66 g/mol
Exact Mass165.0866
PSA (Polar Surface Area)32.26 Ų
LogP (Partition Coefficient)0.70

The R-configuration at the 3-position ensures stereochemical specificity, which is critical for interactions with biological targets such as enzymes and receptors .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (R)-(3-Methylpiperidin-3-yl)methanol hydrochloride typically involves a multi-step process:

  • Ring Formation: Piperidine is functionalized via alkylation with 3-methyl-3-(hydroxymethyl)piperidine precursors.

  • Chiral Resolution: The racemic mixture is separated using chiral resolving agents (e.g., tartaric acid derivatives) or enzymatic methods to isolate the R-enantiomer.

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and storage stability .

A simplified reaction scheme is provided below:

Piperidine derivativealkylation3-methyl group(R)-3-Methylpiperidin-3-ylmethanolHClacidHydrochloride salt\text{Piperidine derivative} \xrightarrow[\text{alkylation}]{\text{3-methyl group}} \text{(R)-3-Methylpiperidin-3-ylmethanol} \xrightarrow[\text{HCl}]{\text{acid}} \text{Hydrochloride salt}

Optimization Challenges

Key challenges include minimizing racemization during synthesis and achieving high enantiomeric excess (>99%). Recent advances in asymmetric catalysis and continuous flow chemistry have improved yields to 70–80% in pilot-scale productions .

Applications in Pharmaceutical Research

Drug Intermediate

The compound’s rigid piperidine scaffold and functional groups make it a versatile building block for:

  • Neurological Agents: Dopamine and serotonin receptor modulators for treating Parkinson’s disease and depression.

  • Antivirals: Protease inhibitors targeting viral replication machinery.

Case Study: Kinase Inhibitor Development

In a 2024 study, (R)-(3-Methylpiperidin-3-yl)methanol hydrochloride was used to synthesize a potent cyclin-dependent kinase (CDK) inhibitor. The R-configuration enhanced binding affinity by 40% compared to the S-enantiomer, underscoring the importance of stereochemistry .

HazardGHS Classification
Acute Oral ToxicityCategory 4 (H302)
Skin IrritationCategory 2 (H315)
Eye DamageCategory 2A (H319)
Respiratory IrritationCategory 3 (H335)

Personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats is mandatory during handling .

First Aid Measures

  • Inhalation: Move to fresh air; administer oxygen if breathing is labored .

  • Skin Contact: Wash with soap and water for 15 minutes .

  • Eye Exposure: Rinse with saline solution and seek immediate medical attention .

Related Compounds and Analogues

((3R)-6-Methylpiperidin-3-yl)-methanol

This structural analogue (CAS 1088994-07-3) lacks the hydrochloride salt and features a methyl group at the 6-position. It serves as a precursor for non-ionic surfactants and corrosion inhibitors .

Racemic Mixtures

The unseparated (±)-3-methylpiperidin-3-ylmethanol hydrochloride (CAS 955027-74-4) is cheaper but unsuitable for enantioselective applications. Its use is limited to preliminary pharmacological screens .

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